molecular formula C60H72ClF3N12O10S2 B12112478 H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA

Cat. No.: B12112478
M. Wt: 1277.9 g/mol
InChI Key: BZGBKPNRQBRNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA is a synthetic peptide featuring a non-natural sequence with multiple modified amino acid residues. Key structural attributes include:

  • DL-Phe(4-Cl): A phenylalanine residue substituted with a chlorine atom at the 4-position of the aromatic ring, synthesized in racemic (DL) form.
  • DL-Cys: Cysteine residues, which may facilitate disulfide bridge formation, enhancing structural stability.
  • DL-Trp: Tryptophan, contributing hydrophobic and π-π stacking interactions.
  • DL-Lys: Lysine, providing a positively charged side chain under physiological conditions.
  • DL-Val: Valine, adding hydrophobicity and conformational rigidity.
  • DL-2Nal: 2-Naphthylalanine, a bulky aromatic residue for enhanced binding affinity.
  • TFA counterion: Trifluoroacetate, commonly used in peptide purification to improve solubility and stability .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H71ClN12O8S2.C2HF3O2/c1-33(2)50(58(79)70-49(32-81)56(77)66-45(51(62)72)26-35-16-19-37-11-3-4-12-38(37)24-35)71-53(74)44(15-7-8-22-60)65-55(76)47(28-39-30-64-43-14-6-5-13-41(39)43)68-54(75)46(27-36-10-9-23-63-29-36)67-57(78)48(31-80)69-52(73)42(61)25-34-17-20-40(59)21-18-34;3-2(4,5)1(6)7/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,80-81H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,72)(H,65,76)(H,66,77)(H,67,78)(H,68,75)(H,69,73)(H,70,79)(H,71,74);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGBKPNRQBRNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H72ClF3N12O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1277.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide would be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the repetitive steps of SPPS efficiently. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The chloro group on the phenylalanine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.

Major Products

    Disulfide Bonds: Formation of intramolecular or intermolecular disulfide bonds.

    Substituted Derivatives: Products where the chloro group is replaced by other functional groups.

Scientific Research Applications

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate or diagnostic tool.

    Industry: Utilized in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Cysteine-Containing Peptides

The dual DL-Cys residues in the target peptide contrast with peptides lacking disulfide-capable residues. For instance, linear peptides without cysteine show reduced stability in physiological conditions, whereas disulfide bridges in somatostatin analogs (e.g., octreotide) enhance protease resistance and half-life .

Aromatic and Heteroaromatic Residues

  • DL-3Pal : The pyridyl group in 3Pal may mimic natural ligands in receptor binding, similar to quinazoline-based chalcones where heteroaromatic moieties (e.g., 6-Me) improve bioactivity .
  • DL-2Nal : Compared to phenylalanine, 2Nal’s bulkier side chain increases hydrophobic interactions, akin to modifications in opioid peptides (e.g., naloxone) that enhance receptor affinity .

Table 2: Functional Roles of Key Residues

Residue Role Analogous System
DL-Phe(4-Cl) Enantioselectivity modulation Chalcones (e.g., (−)-3e)
DL-Cys Disulfide-mediated stability Octreotide
DL-2Nal Enhanced receptor binding Opioid peptides

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